![molecular formula C15H15Cl2N5O B6133283 N-[(Z)-[(3,4-DICHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE CAS No. 5804-04-6](/img/structure/B6133283.png)
N-[(Z)-[(3,4-DICHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE
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Overview
Description
N-[(Z)-[(3,4-DICHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a dimethylpyrimidinyl group, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(3,4-DICHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE typically involves the reaction of 3,4-dichloroaniline with 4,6-dimethyl-2-aminopyrimidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, often a strong acid like hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(3,4-DICHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions are generally conducted under controlled temperatures and pressures to ensure the desired transformation. For instance, oxidation reactions may require elevated temperatures, while reduction reactions are often performed at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(Z)-[(3,4-DICHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(Z)-[(3,4-DICHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the dichlorophenyl group.
4,6-dimethyl-2-aminopyrimidine: Another pyrimidine derivative with similar structural features.
Uniqueness
N-[(Z)-[(3,4-DICHLOROPHENYL)AMINO][(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE]ACETAMIDE is unique due to its combination of a dichlorophenyl group and a dimethylpyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(E)-N-(3,4-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O/c1-8-6-9(2)19-14(18-8)22-15(20-10(3)23)21-11-4-5-12(16)13(17)7-11/h4-7H,1-3H3,(H2,18,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSSJGGYSQOTKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=C(C=C2)Cl)Cl)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC(=C(C=C2)Cl)Cl)/NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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